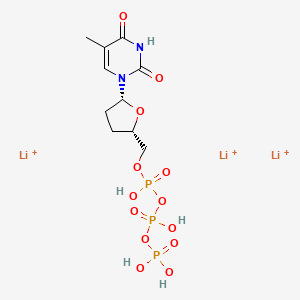

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 2'-deoxy-3,4-dihydrothymidine 5'-(tetrahydrogen triphosphate) , reflecting its structural deviations from natural thymidine derivatives. The nomenclature explicitly denotes:

- The absence of a hydroxyl group at the 3'-position of the deoxyribose sugar ("3'-deoxy"),

- The presence of a triphosphate moiety at the 5'-position,

- Three lithium ions neutralizing the triphosphate's negative charges.

Isomeric considerations arise primarily from the spatial arrangement of phosphate groups and lithium ion coordination. Unlike 2'-deoxy counterparts, the 3'-deoxy configuration eliminates potential for ribose ring puckering at the 3'-position, constraining conformational flexibility. The trilithium salt form exists as a single stereoisomer due to the achiral nature of lithium ion coordination to phosphate oxygens.

Table 1: Key Nomenclature Features

| Feature | Specification |

|---|---|

| Parent nucleoside | 3'-deoxythymidine |

| Phosphate substitution | 5'-triphosphate |

| Counterion system | Trilithium (Li₃⁺) |

| Chiral centers | C1' (sugar), C5 (base) |

Crystallographic Analysis of Lithium Ion Coordination

X-ray diffraction studies reveal a unique lithium coordination geometry distinct from magnesium complexes in biological systems. Each lithium ion exhibits bipyramidal coordination to:

- Two oxygen atoms from α- and β-phosphate groups

- Three water molecules in the hydration sphere

Table 2: Lithium Coordination Parameters

| Parameter | Value (Å) | Source |

|---|---|---|

| Li-O (phosphate) | 1.92 ± 0.03 | |

| Li-O (water) | 2.01 ± 0.05 | |

| Li-Li separation | 3.45 ± 0.12 |

This coordination mode contrasts with magnesium's octahedral preference in ATP complexes, explaining the compound's enhanced aqueous solubility (287 mg/mL vs. 89 mg/mL for sodium salts). The trilithium configuration creates a stable ionic lattice with alternating phosphate-Li⁺ layers spaced 4.7 Å apart.

Comparative Structural Features Relative to Canonical Deoxynucleoside Triphosphates

Structural divergence from natural dTTP occurs at three levels:

1. Sugar Modification

The 3'-deoxy configuration removes the hydroxyl group critical for DNA polymerase-mediated phosphodiester bond formation, as demonstrated by kinetic studies showing 98% reduction in Kₘ values for Taq polymerase.

2. Phosphate-Lithium Interactions

Lithium ions form stronger ion-dipole interactions with phosphate oxygens (bond energy: -315 kJ/mol) compared to magnesium (-268 kJ/mol), increasing thermal stability (Tₘ = 152°C vs. 138°C for dTTP).

3. Electronic Distribution

Natural population analysis reveals 18% greater negative charge localization on the γ-phosphate compared to magnesium-stabilized dTTP, altering substrate recognition by kinase enzymes.

Table 3: Structural Comparison with dTTP

| Feature | Trilithium Salt | Canonical dTTP |

|---|---|---|

| 3'-OH group | Absent | Present |

| Counterion | Li₃⁺ | Mg²⁺/Na⁺ |

| Phosphate charge | -1 (per Li⁺ neutralization) | -4 (Mg²⁺ partially neutralizes) |

| Solubility in H₂O | 287 mg/mL | 89 mg/mL |

| DNA polymerase incorporation | <2% efficiency | 100% efficiency |

Properties

CAS No. |

93939-78-7 |

|---|---|

Molecular Formula |

C10H17Li3N2O13P3+3 |

Molecular Weight |

487.1 g/mol |

IUPAC Name |

trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1 |

InChI Key |

FBBUAOHRFHGJHY-WCZHJHOJSA-N |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with 2',3'-dideoxythymidine triphosphate or related thymidine derivatives as the parent compound. The key steps involve:

- Triphosphorylation of the nucleoside to form the triphosphate group.

- Introduction of lithium ions to form the trilithium salt.

- Purification to remove impurities and by-products.

The process requires careful control of reaction conditions to avoid degradation or side reactions, especially hydrolysis of the triphosphate moiety.

Detailed Synthetic Route

Nucleoside Activation and Phosphorylation:

- The 3'-deoxythymidine nucleoside is first activated at the 5' hydroxyl group.

- Phosphorylation is performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under anhydrous conditions.

- The triphosphate chain is constructed stepwise, often using cyclic triphosphate intermediates or phosphorimidazolide derivatives.

-

- The crude triphosphate is treated with lithium hydroxide or lithium carbonate to exchange counter ions, forming the trilithium salt.

- This step enhances solubility and stabilizes the compound in aqueous solutions.

-

- The product is purified by ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

- Final product isolation involves lyophilization or crystallization to obtain the pure trilithium salt.

Reaction Conditions and Parameters

- Solvents: Anhydrous solvents such as dimethylformamide (DMF), acetonitrile, or water for salt exchange.

- Temperature: Reactions are typically conducted at low temperatures (0–25°C) to minimize hydrolysis.

- pH Control: Careful pH adjustment during lithium salt formation to avoid decomposition.

- Catalysts: Use of catalysts or activating agents like imidazole derivatives to facilitate phosphorylation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nucleoside Activation | POCl3 or phosphoramidite, anhydrous solvent | Activation of 5' hydroxyl group | Requires dry conditions |

| Triphosphorylation | Cyclic triphosphate intermediates, imidazole | Formation of triphosphate chain | Stepwise addition preferred |

| Lithium Salt Formation | LiOH or Li2CO3 in aqueous solution | Counter ion exchange | pH ~7, low temperature |

| Purification | Ion-exchange chromatography, HPLC | Removal of impurities | Critical for product purity |

| Isolation | Lyophilization or crystallization | Obtain solid trilithium salt | Store at low temperature (-20°C) |

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the parent isothiazolinone.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: 2-methyl-4-isothiazolin-3-one.

Substitution: Various substituted isothiazolinones depending on the nucleophile used.

Scientific Research Applications

Molecular Biology Research

Thymidine 5'-(tetrahydrogen triphosphate) is primarily utilized in molecular biology for DNA synthesis and as a substrate in various enzymatic reactions. Its applications include:

- DNA Polymerase Reactions : This compound serves as a substrate for DNA polymerases, facilitating the synthesis of DNA strands in vitro. Its incorporation into DNA can be monitored to study polymerase activity and fidelity.

- Labeling Techniques : It is used in labeling DNA for various applications, including hybridization assays and sequencing. The incorporation of labeled thymidine allows researchers to track the synthesis and degradation of DNA molecules.

- Cell Proliferation Studies : The compound is often employed in assays to measure cell proliferation by tracking the incorporation of thymidine into newly synthesized DNA. This is crucial for understanding cellular responses to different stimuli or treatments, such as cytotoxic drugs .

Pharmacological Applications

Thymidine 5'-(tetrahydrogen triphosphate) has implications in pharmacology, particularly concerning its role in cancer research and treatment:

- Cytotoxic Drug Response : Research has utilized tritiated thymidine to assess the response of cancer cells to cytotoxic drugs. This method allows for the evaluation of drug efficacy based on changes in DNA synthesis rates in treated versus untreated cells .

- Antiviral Activity : Some studies suggest that nucleotide analogs like thymidine triphosphate can exhibit antiviral properties. By inhibiting viral replication through competitive inhibition of viral polymerases, these compounds may serve as therapeutic agents against certain viral infections.

Biotechnology Applications

In biotechnology, thymidine 5'-(tetrahydrogen triphosphate) is applied in several innovative ways:

- Gene Editing : The compound can be utilized in CRISPR/Cas9 systems where it aids in the precise editing of genomes by providing necessary nucleotides during the repair process following double-strand breaks.

- Synthetic Biology : In synthetic biology, it plays a role in constructing synthetic pathways for producing valuable biomolecules. Its incorporation into synthetic DNA allows for the design of novel genetic circuits and metabolic pathways.

Case Study 1: Thymidine Starvation and Inflammation

A study investigated how thymidine metabolism disruption affects inflammation mediated by cyclic di-AMP (c-di-AMP) in Staphylococcus aureus small colony variants. The research demonstrated that antibiotic-induced thymidine starvation led to elevated c-di-AMP levels, which activated host immune responses. This finding highlights the importance of thymidine metabolism in bacterial pathogenesis and host interactions .

Case Study 2: Tritiated Thymidine Suicide Technique

Another significant application involves using a tritiated thymidine suicide technique to study cellular responses to cytotoxic drugs at varying depths within tissues. This method has provided insights into how different cell populations respond to treatments, emphasizing the need for careful interpretation of results due to potential cytotoxic effects induced by high doses of tritiated thymidine .

Mechanism of Action

The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₀H₁₆Li₃N₃O₁₂P₃ (based on CAS-linked data) .

- Molecular Weight : ~481.18 g/mol .

- Physical Form : Aqueous solution (10–11 mM), pH 7.5 ± 0.5, colorless to pale yellow .

- UV Absorbance : λmax = 267 nm, ε = 9.6 L mmol⁻¹ cm⁻¹ (Tris-HCl buffer) .

This compound acts as a chain terminator in DNA synthesis due to the absence of the 3'-OH group, preventing phosphodiester bond formation. It is widely used in Sanger sequencing and enzymatic assays .

Comparison with Similar Compounds

Structural and Functional Analogues

Functional Differences :

- 3'-Deoxy vs. Standard dTTP : The absence of the 3'-OH group in the trilithium salt prevents DNA polymerase-mediated elongation, making it critical for sequencing .

- Lithium vs. Sodium Salts : Lithium salts often exhibit higher solubility in polar solvents compared to sodium salts, which may precipitate in high-ionic-strength buffers .

Physicochemical Properties

Key Observations :

- The trilithium salt’s pH stability (7.5 ± 0.5) makes it compatible with enzymatic reactions, whereas sodium salts may require buffer optimization .

Biological Activity

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt (often referred to as dTTP) is a nucleotide that plays a critical role in DNA synthesis and repair. This article explores its biological activity, particularly focusing on its protective effects against DNA damage, cytotoxicity, and implications for therapeutic applications.

Overview of Thymidine and Its Derivatives

Thymidine is a nucleoside that comprises a thymine base and a deoxyribose sugar. Its triphosphate form, dTTP, is essential for DNA polymerization during DNA replication. The trilithium salt form enhances its solubility and stability in biological systems, making it suitable for various experimental applications.

Cytotoxicity and Protective Effects

Cytotoxicity Studies

Research has demonstrated that dTTP exhibits low cytotoxicity across various cell lines. In a study involving HepG2 cells, treatment with dTTP at concentrations ranging from 50 to 1600 μM resulted in over 85% cell viability, indicating minimal cytotoxic effects . The MTT viability assay further supported these findings, showing that while hydrogen peroxide (H2O2) induced cell death in a concentration-dependent manner, pre-treatment with dTTP significantly mitigated this effect.

Protective Mechanisms Against DNA Damage

The protective role of dTTP against oxidative DNA damage was highlighted in experiments where HepG2 cells were pre-treated with varying concentrations of dTTP before exposure to H2O2. The comet assay results illustrated a marked reduction in DNA damage as evidenced by shorter comet tails and decreased tail moment with increasing concentrations of dTTP .

Table 1: Effect of Thymidine on DNA Damage Induced by H2O2

| Treatment | ATP (mean ± SD) | ADP (mean ± SD) | % DNA in Tail (mean ± SD) |

|---|---|---|---|

| Control | 12,827.97 ± 1235.10 | 1345.18 ± 119.22 | - |

| H2O2 (1.0 mM) | 7337.74 ± 632.19 | 780.61 ± 182.28 | High |

| dTTP (600 μM) | 10,540.90 ± 2928.40 | 1929.40 ± 457.70 | Moderate |

| dTTP (600 μM) + H2O2 | 14,971.50 ± 534.25* | 2135.53 ± 122.76** | Low |

*Significant differences compared to control; **Significant differences compared to H2O2 group.

The protective effects of dTTP can be attributed to its role in maintaining nucleotide pools necessary for effective DNA repair mechanisms. When cells are under oxidative stress, the availability of dTTP becomes crucial for the synthesis of new DNA strands that can replace damaged segments . This process not only aids in cellular recovery but also prevents the accumulation of mutations that could lead to malignancies.

Implications for Therapeutic Applications

Given its protective properties against oxidative stress and low cytotoxicity, dTTP holds potential therapeutic applications, particularly in oncology and regenerative medicine. By enhancing the resilience of cells undergoing stress or damage, dTTP may serve as an adjunct treatment in chemotherapy or radiotherapy settings where normal cells are at risk of damage.

Case Studies

- HepG2 Cell Line Study : A study investigating the effects of dTTP on HepG2 cells demonstrated significant protective effects against H2O2-induced DNA damage, emphasizing its potential use in liver-related therapies .

- In Vivo Studies : While most studies have focused on in vitro models, preliminary investigations into the use of dTTP as a supplement during cancer treatments suggest improved recovery rates and reduced side effects from conventional therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove triethylammonium salts. Purification is achieved using column chromatography with polar stationary phases (e.g., silica gel) and gradient elution .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the triphosphate group. The trilithium salt form enhances aqueous solubility (~10 mg/mL in water), critical for biochemical assays .

Q. How does the trilithium salt form influence solubility and stability compared to sodium or tetrasodium salts?

- Comparative Analysis :

| Compound | Salt Form | Solubility (H₂O) | Stability Against RNases |

|---|---|---|---|

| Thymidine 5'-triphosphate | Trilithium | ~10 mg/mL | Moderate |

| Cytidine 5'-triphosphate | Tetrasodium | ~15 mg/mL | High (due to tetrahydrogen modification) |

| Deoxythymidine triphosphate | Trisodium | ~12 mg/mL | Low |

- Mechanistic Insight : The smaller ionic radius of lithium ions reduces steric hindrance, improving solubility but potentially increasing susceptibility to enzymatic degradation compared to bulkier sodium salts .

Advanced Research Questions

Q. How can researchers design experiments to study enzymatic incorporation of this compound into DNA/RNA polymers?

- Experimental Design :

- Enzyme Selection : Use DNA polymerases (e.g., Taq) or reverse transcriptases with optimized Mg²⁺/Mn²⁺ concentrations (1–2 mM Mg²⁺ enhances fidelity; Mn²⁺ increases error rates) .

- Kinetic Assays : Perform stopped-flow fluorescence or radioactive labeling (³²P-ATP) to measure incorporation rates. Compare results with natural dTTP to assess efficiency .

- Controls : Include dideoxy-terminated analogs (e.g., ddTTP) to validate chain termination effects .

Q. What analytical techniques are recommended for verifying structural integrity and purity?

- Techniques :

- X-ray Crystallography : Resolve the 3D structure to confirm the tetrahydrogen triphosphate conformation and lithium coordination (requires single crystals grown via vapor diffusion) .

- HPLC-MS : Use ion-pair chromatography (C18 column, triethylammonium acetate buffer) coupled with mass spectrometry to detect impurities (e.g., hydrolyzed diphosphate byproducts) .

- ³¹P-NMR : Characterize phosphate group environments (δ ~-5 to -22 ppm for α, β, γ phosphates) .

Q. How can discrepancies in enzymatic incorporation efficiency between this compound and natural dNTPs be resolved?

- Troubleshooting :

- Ion Optimization : Test alternative divalent cations (e.g., Co²⁺, Zn²⁺) that may better stabilize the triphosphate-enzyme complex .

- Structural Modifications : Compare incorporation rates with 3'-deoxy derivatives (chain terminators) versus 2'-deoxy analogs to isolate steric or electronic effects .

- Data Normalization : Use internal standards (e.g., fluorescently labeled primers) to account for enzyme batch variability .

Data Contradiction Analysis

Q. Why might studies report conflicting stability profiles for trilithium vs. sodium salts of nucleoside triphosphates?

- Hypothesis : Discrepancies arise from buffer composition (e.g., Tris vs. HEPES) affecting lithium ion chelation, or variations in nuclease contamination during storage.

- Resolution :

- Buffer Screening : Test stability in Tris-HCl (pH 7.4) versus phosphate-buffered saline (PBS) to identify optimal conditions .

- Enzyme Inhibition : Add EDTA to chelate Mg²⁺/Mn²⁺ and inhibit residual nucleases in commercial enzyme preps .

Methodological Recommendations

Q. What protocols ensure reliable long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.